4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol is an organic compound with the chemical formula C13H18ClN3O2. It is a solid powder that is soluble in certain organic solvents such as dimethyl sulfoxide (DMSO) and methanol .
Preparation Methods
The synthesis of 4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol involves a series of organic reactions. The synthetic route typically starts with the preparation of the 1-propyl-1H-pyrazole moiety, which is then reacted with benzene-1,3-diol through a series of steps involving protection and deprotection of functional groups . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Scientific Research Applications
4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol can be compared with other similar compounds, such as:
1-Propyl-1H-pyrazole derivatives: These compounds share the pyrazole moiety and may have similar chemical properties and reactivity.
Benzene-1,3-diol derivatives: Compounds with the benzene-1,3-diol structure may exhibit similar biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-propylpyrazol-4-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H19N3O2/c1-2-5-17-10-11(8-16-17)7-15-9-12-3-4-13(18)6-14(12)19/h3-4,6,8,10,15,18-19H,2,5,7,9H2,1H3 |
InChI Key |
XRIYXMHIIPFWFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.